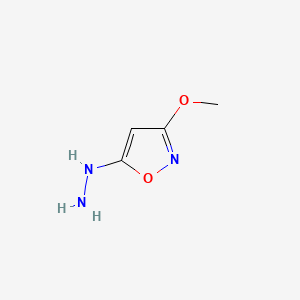
5-Hydrazinyl-3-methoxyisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydrazinyl-3-methoxy-1,2-oxazole: is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the hydrazinyl group and the methoxy group on the oxazole ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydrazinyl-3-methoxy-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with methoxy-substituted precursors in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and specific solvents to facilitate the cyclization process.
Industrial Production Methods: While detailed industrial production methods for 5-hydrazinyl-3-methoxy-1,2-oxazole are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Hydrazinyl-3-methoxy-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group, leading to different functionalized products.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different oxidation states, while substitution reactions can introduce various functional groups onto the oxazole ring.
Scientific Research Applications
Chemistry: 5-Hydrazinyl-3-methoxy-1,2-oxazole is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for screening potential bioactive compounds.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential medicinal applications include its use as a precursor for developing new pharmaceuticals. Its unique chemical properties may contribute to the design of drugs with specific therapeutic targets.
Industry: In the industrial sector, 5-hydrazinyl-3-methoxy-1,2-oxazole is explored for its potential use in materials science. It may be used in the synthesis of advanced materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 5-hydrazinyl-3-methoxy-1,2-oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The methoxy group may also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
5-Hydrazinyl-3-methyl-1,2-oxazole: Similar structure but with a methyl group instead of a methoxy group.
5-Hydrazinyl-3-ethoxy-1,2-oxazole: Contains an ethoxy group instead of a methoxy group.
5-Hydrazinyl-3-phenyl-1,2-oxazole: Features a phenyl group, which significantly alters its chemical properties.
Uniqueness: 5-Hydrazinyl-3-methoxy-1,2-oxazole is unique due to the presence of both the hydrazinyl and methoxy groups on the oxazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C4H7N3O2 |
|---|---|
Molecular Weight |
129.12 g/mol |
IUPAC Name |
(3-methoxy-1,2-oxazol-5-yl)hydrazine |
InChI |
InChI=1S/C4H7N3O2/c1-8-4-2-3(6-5)9-7-4/h2,6H,5H2,1H3 |
InChI Key |
VZTNKUHVIDFTEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


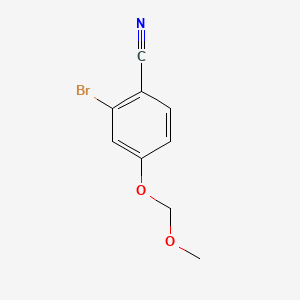
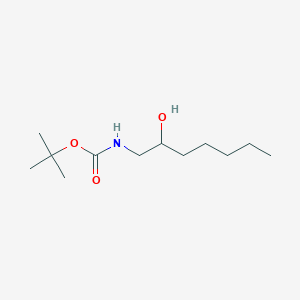
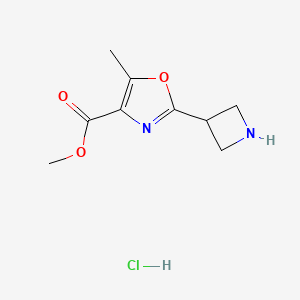
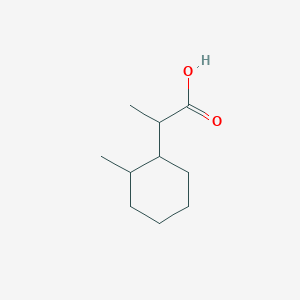
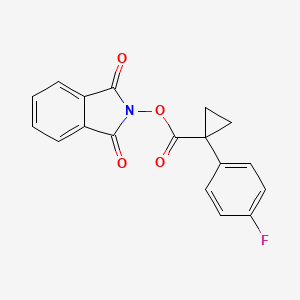
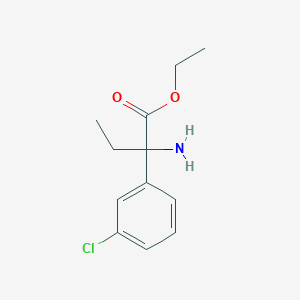
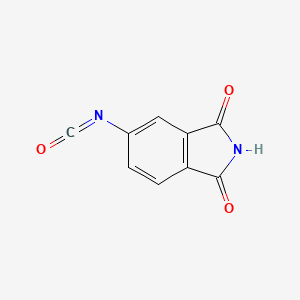
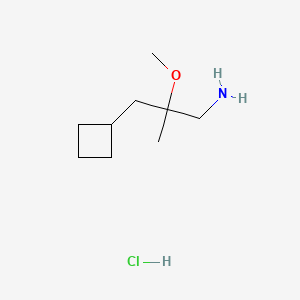
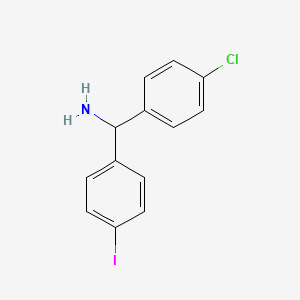

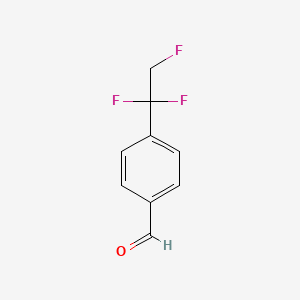
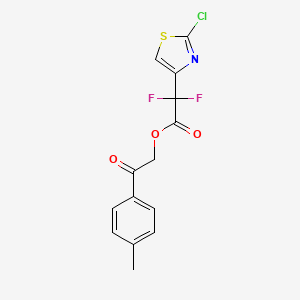
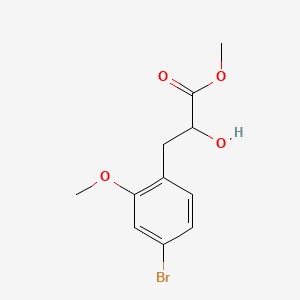
![7-(3-Pyridyl)-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B13577388.png)
